2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline is a type of isoquinoline, a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a nitrogen-containing pyridine ring . An example of a compound with this structure is 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular formula of 2-methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . The structure includes a tetrahydroisoquinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse, depending on the functional groups attached to the tetrahydroisoquinoline backbone .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,3,4-tetrahydroisoquinoline derivative would depend on its exact structure. For example, 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has a molecular weight of 163.22 .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific 1,2,3,4-tetrahydroisoquinoline derivative would depend on its exact structure. For example, 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with sulfur tetrafluoride and a suitable base to form the sulfurofluoridate compound.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydroisoquinoline", "Sulfur tetrafluoride", "Suitable base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2-methyl-1,2,3,4-tetrahydroisoquinoline in anhydrous dichloromethane, add sulfur tetrafluoride gas slowly with stirring at -78°C.", "After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Add a suitable base (e.g. triethylamine) to the reaction mixture and stir for an additional 30 minutes.", "Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.", "Purify the crude product by column chromatography to obtain the desired 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate." ] } | |
CAS No. |
2408970-16-9 |
Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.3 |
Purity |
94 |
Origin of Product |
United States |
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